InChI=1S/C10H12O2/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12)
. This structure is available as a 2D Mol file or as a computed 3D SD file .
The synthesis of 3-(3-methylphenyl)propionic acid can be achieved through various synthetic routes. One method involves the hydrolysis of chiral building blocks, such as (2S)-2-benzyloxymethyl-3-(2-fluoro-4-methylphenyl)propionic acid, obtained through a multistep synthesis using the corresponding oxazolidinone chiral auxiliary []. While specific reaction parameters are not detailed in the provided literature, the synthesis likely involves standard organic chemistry techniques.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4